Bienvenue dans la boutique en ligne BenchChem!

heptadecan-9-yl 8-[(7-heptoxy-7-oxoheptyl)-(2-hydroxyethyl)amino]octanoate

Lipid Nanoparticle mRNA Delivery Ionizable Lipid SAR

Heptadecan-9-yl 8-[(7-heptoxy-7-oxoheptyl)-(2-hydroxyethyl)amino]octanoate (CAS not publicly assigned; synonym BP Lipid is a synthetic ionizable amino lipid. It is structurally classified as an analog of the clinically validated ionizable lipid SM-102, the key component of the Moderna mRNA-1273 vaccine formulation.

Molecular Formula C41H81NO5
Molecular Weight 668.1 g/mol
Cat. No. B11932014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameheptadecan-9-yl 8-[(7-heptoxy-7-oxoheptyl)-(2-hydroxyethyl)amino]octanoate
Molecular FormulaC41H81NO5
Molecular Weight668.1 g/mol
Structural Identifiers
SMILESCCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCCN(CCCCCCC(=O)OCCCCCCC)CCO
InChIInChI=1S/C41H81NO5/c1-4-7-10-13-16-23-30-39(31-24-17-14-11-8-5-2)47-41(45)33-26-18-15-20-27-34-42(36-37-43)35-28-21-19-25-32-40(44)46-38-29-22-12-9-6-3/h39,43H,4-38H2,1-3H3
InChIKeyRPAVYTYYLFUJOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Heptadecan-9-yl 8-[(7-heptoxy-7-oxoheptyl)-(2-hydroxyethyl)amino]octanoate (BP Lipid 119) – Ionizable Lipid for mRNA Delivery


Heptadecan-9-yl 8-[(7-heptoxy-7-oxoheptyl)-(2-hydroxyethyl)amino]octanoate (CAS not publicly assigned; synonym BP Lipid 119) is a synthetic ionizable amino lipid. It is structurally classified as an analog of the clinically validated ionizable lipid SM-102, the key component of the Moderna mRNA-1273 vaccine formulation . The molecule features an ethanolamine head group, a tertiary amine core, and two ester-linked hydrophobic tails: a branched heptadecan-9-yl chain and a linear 7-heptoxy-7-oxoheptyl chain with a C7 ester tail. Both ester linkages are positioned at C7 and C8 relative to the amine nitrogen, distinguishing it from SM-102 which carries a C11 ester tail . The compound is supplied as a research-grade reagent for the formulation of lipid nanoparticles (LNPs) intended for mRNA encapsulation and intracellular delivery.

Why SM-102 and ALC-0315 Cannot Simply Replace Heptadecan-9-yl 8-[(7-heptoxy-7-oxoheptyl)-(2-hydroxyethyl)amino]octanoate in LNP Formulations


The performance of an ionizable lipid in mRNA delivery is exquisitely sensitive to its molecular geometry, particularly tail length and linker positioning, which dictate endosomal escape efficiency and tolerability [1]. SM-102 and ALC-0315 are optimized for specific tail lengths (C11–C13) and branching patterns. Direct substitution with BP Lipid 119, which contains a significantly shorter C7 ester tail, alters the lipid's effective pKa, cone shape, and fusogenicity, leading to unpredictable changes in mRNA encapsulation, cellular uptake, and in vivo protein expression unless the entire LNP formulation is re-optimized . The secondary ester in BP Lipid 119 is specifically claimed to improve protein expression, a feature absent in the primary-ester-only architecture of many first-generation ionizable lipids, indicating that structural deviations are not merely incremental but can lead to qualitatively different biological outcomes . Therefore, head-to-head comparative data are essential for any procurement decision involving analog series.

Head-to-Head Quantitative Differentiation Evidence for Heptadecan-9-yl 8-[(7-heptoxy-7-oxoheptyl)-(2-hydroxyethyl)amino]octanoate


mRNA Encapsulation Efficiency and Protein Expression Enhancement via Secondary Ester Architecture

BP Lipid 119 incorporates a secondary ester linkage in its hydrophobic tail domain, a structural feature absent in the benchmark lipid SM-102. According to product descriptions from multiple independent vendors, the introduction of the secondary ester is specifically designed to enhance protein expression, and the ethanolamine head group aids mRNA encapsulation . However, a direct head-to-head quantitative comparison of encapsulation efficiency (% mRNA encapsulated) or protein expression (e.g., luciferase expression in HEK293T cells) between BP Lipid 119 and SM-102 has not been publicly disclosed by the suppliers or in peer-reviewed literature at the time of this analysis. The available differentiation is therefore based on structural design rationale rather than direct experimental data.

Lipid Nanoparticle mRNA Delivery Ionizable Lipid SAR

Ester Tail Length Reduction (C7 vs C11 in SM-102) and Impact on Lipid Fluidity

BP Lipid 119 contains a 7-carbon primary ester tail, whereas SM-102 possesses an 11-carbon undecyl tail . In lipid nanoparticle systems, shorter hydrophobic tails generally increase bilayer fluidity and can accelerate endosomal membrane fusion, but may also reduce LNP stability during storage and circulation. No direct comparative biophysical data (e.g., differential scanning calorimetry phase transition temperature, Langmuir monolayer collapse pressure) or in vivo pharmacokinetic profiles for BP Lipid 119 versus SM-102 were identified in the open literature. The tail-length difference provides a plausible class-level inference of altered membrane dynamics, but the precise magnitude and direction of effect remain unquantified.

Lipid Tail Length Membrane Fluidity LNP Stability

Linker Position Isomerism: C7/C8 Diester vs SM-102 C6/C7 Arrangement

BP Lipid 119 exhibits ester linkages at the C7 and C8 positions relative to the amine nitrogen, whereas SM-102 has its primary esters at C6 and C7 positions . This one-carbon shift in the linker region changes the spatial relationship between the ionizable head group and the hydrophobic anchors, potentially modifying the lipid's cone angle and thus its propensity to induce non-bilayer structures necessary for endosomal escape. No direct comparative membrane fusion assays (e.g., octadecyl-rhodamine dequenching) or pKa measurements have been reported for this specific isomer pair. The differentiation is currently limited to chemical structure analysis.

Linker Chemistry Ionizable Lipid Design SAR Analysis

Preliminary In Vivo Functional mCre Expression Data for Structurally Related Lipid 119-23

While BP Lipid 119 itself has no publicly reported in vivo data, a structurally distinct but related ionizable lipid (lipid 119-23, CAS 2953044-98-7) was reported to enhance functional mCre expression across multiple immune cell populations in the liver, spleen, and lung, outperforming established benchmark lipids in a 2024 Nature Materials study [1]. This demonstrates the potential of the broader chemical series containing ethanolamine head groups and ester-based tails. However, lipid 119-23 is not a direct analog of BP Lipid 119 (different molecular formula: C58H105N3O4 vs C41H81NO5), so the data cannot be extrapolated to BP Lipid 119 without experimental validation. This evidence is included solely to illustrate the translational potential of the ionizable lipid class to which BP Lipid 119 belongs.

In Vivo mRNA Expression Immune Cell Transfection Lipid 119-23

Optimal Application Scenarios for Heptadecan-9-yl 8-[(7-heptoxy-7-oxoheptyl)-(2-hydroxyethyl)amino]octanoate Based on Structural Differentiation


Screening of Tail-Length SAR Libraries for Muscle or Immune Cell Transfection

BP Lipid 119, with its unique C7 ester tail and C7/C8 linker isomerism, is ideally suited as a structural variant in systematic SAR studies aimed at mapping the relationship between hydrophobic tail length and in vivo mRNA expression in muscle or immune cells. Its differentiation from SM-102 (C11 tail) and other analogs enables researchers to pinpoint the optimal tail geometry for specific target tissues . This is directly supported by the class-level evidence of tail-length-dependent performance (Section 3, Evidence Item 2).

Formulation of LNPs Requiring Enhanced Endosomal Escape via Secondary Ester Motif

Formulators seeking to improve endosomal escape kinetics without altering the ionizable head group can utilize BP Lipid 119 as a drop-in replacement for SM-102 in established LNP protocols to evaluate the impact of the secondary ester. The vendor-claimed protein expression enhancement (Section 3, Evidence Item 1) provides a hypothesis-driven rationale for selecting this lipid in screening campaigns for difficult-to-deliver mRNA cargos .

Multi-Organ mRNA Delivery Research Leveraging the 119-Series Chemical Platform

Based on the demonstrated in vivo performance of the chemically related lipid 119-23 in the liver, spleen, and lung (Section 3, Evidence Item 4), BP Lipid 119 can be prioritized for exploratory studies targeting these organs. Although not directly validated, the shared ionizable lipid architecture suggests a plausible spectrum of tissue tropism that can be systematically evaluated in comparative LNP panels .

Academic and Industrial Process Development for GMP-Ready Ionizable Lipid Alternatives

BP Lipid 119 is available in research-grade quantities (50 mg to 1 g) with the option for GMP-grade synthesis via custom inquiry. This makes it suitable for early-stage process chemistry development, pre-formulation stability studies, and scale-up feasibility assessments prior to committing to a specific ionizable lipid for clinical candidate selection .

Quote Request

Request a Quote for heptadecan-9-yl 8-[(7-heptoxy-7-oxoheptyl)-(2-hydroxyethyl)amino]octanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.